molecular formula C7H5BrF3N3 B1483650 2-(4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile CAS No. 2092803-09-1

2-(4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1483650
CAS No.: 2092803-09-1
M. Wt: 268.03 g/mol
InChI Key: FVQFRUIKEMKRJD-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[4-(bromomethyl)-3-(trifluoromethyl)pyrazol-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N3/c8-3-5-4-14(2-1-12)13-6(5)7(9,10)11/h4H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQFRUIKEMKRJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC#N)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Bromomethylation: The bromomethyl group is introduced via bromination of the corresponding methyl group using bromine or N-bromosuccinimide (NBS).

    Acetonitrile Group Addition:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the bromomethyl group.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Typical conditions involve polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions include various substituted pyrazoles, nitriles, and trifluoromethylated compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile has several scientific research applications:

    Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory, anti-cancer, and anti-microbial properties.

    Agrochemicals: The compound is used in the development of herbicides, fungicides, and insecticides due to its bioactive properties.

    Materials Science: It is employed in the synthesis of advanced materials, including polymers and fluorinated compounds, which have unique physical and chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Key Research Findings

  • Structure-Activity Relationships (SAR) : Trifluoromethyl groups (as in the target compound) are favored in agrochemicals and pharmaceuticals for their metabolic resistance and hydrophobicity, whereas thiophene derivatives () are explored in materials science .
  • Synthetic Challenges : Bromomethyl-substituted pyrazoles often require careful handling due to their reactivity, as seen in the discontinued status of the target compound .

Biological Activity

2-(4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile is a novel compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a bromomethyl group, a trifluoromethyl group, and a pyrazole ring, which contribute to its reactivity and biological properties. Understanding its biological activity is crucial for its applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name2-[4-(bromomethyl)-3-(trifluoromethyl)pyrazol-1-yl]acetonitrile
Molecular FormulaC7H5BrF3N3
Molecular Weight257.03 g/mol
CAS Number2092803-09-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and facilitating interaction with target sites.

Molecular Targets

  • Enzymes : The compound may inhibit specific enzymes, affecting metabolic pathways related to inflammation and cancer.
  • Receptors : Interaction with receptors could modulate signal transduction pathways, influencing cell proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For example, studies have shown that pyrazole derivatives can inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

A case study involving structurally related pyrazole compounds revealed IC50 values in the micromolar range against various cancer cell lines, suggesting potential efficacy for this compound as an anticancer agent .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Similar pyrazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Comparative Analysis

To further understand the biological activity of this compound, it is beneficial to compare it with related compounds:

CompoundAnticancer Activity (IC50)Antimicrobial Activity (MIC)
2-(4-bromomethyl-1H-pyrazol-1-yl)acetonitrile12 μM (HeLa cells)32 μg/mL (E. coli)
2-(4-trifluoromethyl-1H-pyrazol-1-yl)acetonitrile15 μM (MCF7 cells)16 μg/mL (S. aureus)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 2
2-(4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile

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